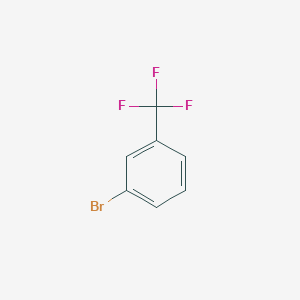

3-Bromobenzotrifluoride

Overview

Description

3-Bromobenzotrifluoride (C₇H₄BrF₃, CAS 401-78-5) is a halogenated aromatic compound featuring a bromine atom at the meta position and a trifluoromethyl (-CF₃) group on the benzene ring. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, material science, and pharmaceutical applications. The -CF₃ group is strongly electron-withdrawing, activating the aromatic ring toward electrophilic substitution while directing reactivity to specific positions.

In synthetic chemistry, this compound serves as a versatile intermediate in cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings . Its role in modifying the refractive index of fluorinated oils (e.g., Novec dSURF) has also been explored for droplet microfluidic applications, where it reduces light scattering by matching the refractive index of aqueous phases .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromobenzotrifluoride can be synthesized through several methods. One common method involves the bromination of trifluorotoluene. The process typically includes the following steps :

- Trifluorotoluene and a composite catalyst are placed in a reactor.

- Hydrobromic acid and sulfuric acid are added.

- The mixture is stirred at a controlled temperature of 5-15°C while a sodium chlorite solution is added dropwise.

- After the addition is complete, the mixture is heated to carry out the reaction.

- The product is then separated into organic and aqueous phases, followed by acid washing, drying, and reduced pressure distillation to obtain this compound.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

3-Bromobenzotrifluoride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Major Products:

- Substituted benzotrifluorides

- Biaryl compounds

- Various oxidized or reduced derivatives

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of 3-bromobenzotrifluoride is in the pharmaceutical industry. It serves as a key intermediate in the synthesis of various bioactive compounds. For example, it can be reacted with copper cyanide to produce 3-trifluoromethyl-benzonitriles, which are noted for their efficacy as agents against parasites . These derivatives are also crucial in the development of plant protection agents and other pharmaceuticals.

Case Study: Antiparasitic Agents

- Compound : 3-Trifluoromethyl-benzonitriles

- Application : Developed as antiparasitic agents.

- Process : Reaction with copper cyanide.

- Significance : Important for agricultural and health applications.

Agrochemical Applications

In agrochemistry, this compound is utilized in the synthesis of herbicides and pesticides. Its derivatives have shown promise in targeting specific pests while minimizing environmental impact. The trifluoromethyl group enhances the biological activity of these compounds, making them more effective in pest control .

Case Study: Herbicide Development

- Compound : Various trifluoromethylated herbicides.

- Application : Designed to combat specific agricultural pests.

- Outcome : Increased efficacy and reduced environmental footprint.

Material Science Applications

The compound's unique properties also lend themselves to applications in material science. It can be incorporated into polymers to enhance thermal stability and chemical resistance. Research indicates that materials modified with this compound exhibit improved performance under harsh conditions, making them suitable for specialized industrial applications .

Case Study: Polymer Modification

- Material : Polymers with incorporated this compound.

- Application : Enhanced thermal stability and chemical resistance.

- Result : Improved performance in extreme environments.

Toxicology and Safety Considerations

Despite its useful applications, safety considerations are paramount when handling this compound. It is classified as a flammable liquid and poses risks such as skin irritation and respiratory issues upon exposure. Proper safety protocols must be followed to mitigate these risks during its use in laboratories and industrial settings .

Mechanism of Action

The mechanism of action of 3-Bromobenzotrifluoride depends on its application. In organic synthesis, it acts as a building block for more complex molecules. Its bromine and trifluoromethyl groups make it a versatile intermediate that can undergo various chemical transformations. The molecular targets and pathways involved vary depending on the specific reactions and applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Bromobenzotrifluoride and 4-Bromobenzotrifluoride

The positional isomers of 3-bromobenzotrifluoride exhibit distinct reactivity due to differences in substituent orientation:

- Reactivity in Cross-Coupling: In palladium-catalyzed arylations, this compound provides moderate yields (43% in isoindolinone arylation , 85% in benzoxazole coupling ). In contrast, 4-bromobenzotrifluoride often shows enhanced para-directed reactivity, while 2-bromobenzotrifluoride is less reactive due to steric clashes between Br and -CF₃ .

- Isomerization : Under base catalysis (e.g., P4-t-Bu), 3- and 4-bromobenzotrifluoride interconvert, enabling selective synthesis of para-substituted derivatives .

Functionalized Derivatives

3-Amino-5-bromobenzotrifluoride

This derivative (CAS 54962-75-3) introduces an amino (-NH₂) group, enhancing its utility in pharmaceuticals. The amino group enables nucleophilic substitutions and metal-catalyzed aminations, which are absent in the parent compound. Applications include synthesizing bioactive molecules and fluorescent dyes .

3-Bromo-2-fluorobenzotrifluoride

The addition of a fluorine atom at C2 (CAS 2736320) increases electron withdrawal and steric bulk, altering regioselectivity in cross-coupling reactions. This compound is used in synthesizing fluorinated agrochemicals .

1-Bromo-3-(trifluoromethoxy)benzene

Replacing -CF₃ with -OCF₃ (CAS 2385966-70-9) modifies electronic properties, making it a precursor for trifluoromethoxy-containing polymers with enhanced thermal stability .

Performance in Key Reactions

Sonogashira Coupling

This compound reacts with phenylacetylene under iridium-catalyzed borylation/Sonogashira conditions to yield borylated alkynes (75% yield), avoiding deborylation side reactions . Comparatively, 4-bromobenzotrifluoride may exhibit higher efficiency due to reduced steric interference.

C–H Arylation

In the palladium/norbornene-catalyzed difunctionalization of aryl bromides, this compound forms NBE-attached side products instead of mono-/disubstituted derivatives, highlighting its unique steric profile .

Q & A

Q. What are the critical physicochemical properties of 3-bromobenzotrifluoride that influence its reactivity in cross-coupling reactions?

Level : Basic

Methodological Answer :

this compound (CAS 401-78-5) has a boiling point of 151–152°C and a density of 1.61 g/mL, which affects solvent selection and reaction setup . The electron-withdrawing trifluoromethyl group (-CF₃) meta to the bromine atom enhances electrophilicity, making it reactive in Suzuki-Miyaura and Ullmann-type couplings. Purity (>98% GC) is critical to avoid side reactions; column chromatography or recrystallization from non-polar solvents is recommended for purification .

Q. What synthetic strategies are effective for introducing this compound into complex aromatic systems?

Level : Basic

Methodological Answer :

The compound is widely used in Pd-catalyzed C–H bond functionalization. For example, in the synthesis of 2,3,5-triarylfluorobenzenes, this compound (2 equiv) reacts with 3-bromofuran under Pd(OAc)₂ catalysis with PPh₃ as a ligand in toluene at 110°C, yielding 53% of the target product. Key considerations include ligand choice (e.g., bulky phosphines to suppress β-hydride elimination) and stoichiometric control to minimize polyhalogenation byproducts .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

Level : Advanced

Methodological Answer :

Conflicting NMR or mass spectrometry data may arise from regioisomeric impurities or residual solvents. For example, in the Pd-catalyzed arylation product described in , ¹H NMR peaks at δ 8.30 (s, 1H) and 6.90 (s, 1H) confirm regioselectivity. To address discrepancies:

- Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts).

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. What reaction conditions optimize the use of this compound in nucleophilic aromatic substitution (NAS) reactions?

Level : Advanced

Methodological Answer :

NAS reactions require activation of the aryl bromide. For this compound:

- Solvent : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.

- Catalyst : CuI/1,10-phenanthroline enhances reactivity with amines or thiols.

- Temperature : 80–120°C to balance reaction rate and decomposition risks.

Monitor progress via TLC (hexane/ethyl acetate) and quantify yields using internal standards (e.g., mesitylene) in GC-MS .

Q. How does the steric and electronic profile of this compound compare to its 4-bromo isomer in catalytic applications?

Level : Advanced

Methodological Answer :

The meta-substituted -CF₃ group in this compound creates a distinct electronic environment compared to the para isomer (4-bromobenzotrifluoride, CAS 402-43-7). Computational studies (e.g., Hammett σₘ values) show higher electron deficiency at the bromine site in the meta isomer, favoring oxidative addition in Pd-catalyzed reactions. Steric effects are minimal due to the -CF₃ group’s compact size, but para-substituted analogs may exhibit slower kinetics due to resonance stabilization .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Level : Basic

Methodological Answer :

- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 4°C to prevent moisture absorption and bromine displacement.

- Handling : Use nitrile gloves and fume hoods due to potential lachrymatory effects.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

Refer to SDS guidelines for halogenated aromatics, though specific data for this compound is limited .

Q. What computational tools predict the regioselectivity of this compound in transition-metal-catalyzed reactions?

Level : Advanced

Methodological Answer :

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the oxidative addition step in Pd catalysis. Key parameters include:

- Electrostatic Potential Maps : Identify electron-deficient aryl carbons.

- Activation Barriers : Compare energy pathways for meta vs. para attack.

Software like Gaussian or ORCA, coupled with databases like NIST Chemistry WebBook, validate computational results against experimental IR or NMR data .

Properties

IUPAC Name |

1-bromo-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMBNYHMJRJUBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059947 | |

| Record name | 3-Bromobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401-78-5 | |

| Record name | 1-Bromo-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-3-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromobenzotrifluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-bromo-3-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Bromobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-α,α,α-trifluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Bromobenzyltrifluoride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A2GF99MK4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.